1-(4-Methylphenyl)piperidin-4-one

DPP-IV inhibition type 2 diabetes piperidinone SAR

1-(4-Methylphenyl)piperidin-4-one is a differentiated N-aryl piperidin-4-one building block offering quantifiable advantages over generic analogs. Its p-tolyl substitution yields a LogP of ~2.58 and aqueous solubility of 7.9 g/L, directly influencing membrane permeability and ADME profiles. Validated as a DPP-IV inhibitor lead (IC₅₀=4.20 nM) and a P2X3 antagonist (IC₅₀=999 nM), it provides a characterized hERG safety margin (IC₅₀=25 µM) and moderate CYP450 inhibition (IC₅₀=10 µM). Procure this compound to leverage robust, pre-existing safety pharmacology data, accelerating your SAR campaigns without scaffold replacement.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 105123-89-5
Cat. No. B035280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)piperidin-4-one
CAS105123-89-5
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCC(=O)CC2
InChIInChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3
InChIKeyJWWPZSUQVZPAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)piperidin-4-one (CAS 105123-89-5): Technical Baseline and Procurement Context


1-(4-Methylphenyl)piperidin-4-one (CAS 105123-89-5), also designated as 1-(p-tolyl)piperidin-4-one, is an N-aryl-substituted piperidin-4-one featuring a p-tolyl group at the piperidine nitrogen and a ketone at the 4-position . It is a versatile synthetic building block in heterocyclic and medicinal chemistry , valued as an intermediate in the preparation of pharmaceutical agents . The compound appears as a white to off-white crystalline solid with moderate lipophilicity (calculated LogP ≈ 2.58) [1] and calculated aqueous solubility of 7.9 g/L at 25 °C .

Why 1-(4-Methylphenyl)piperidin-4-one Cannot Be Replaced by Unsubstituted or Alternative N-Aryl Piperidinones


Generic substitution among N-aryl piperidin-4-ones is precluded by marked, quantifiable differences in both biological activity profiles and physicochemical properties. The p-tolyl (4-methylphenyl) substituent confers distinct electronic and steric characteristics that directly influence receptor engagement and ADME parameters . For instance, the 4-methyl substitution yields calculated LogP values (≈2.58) that differ substantially from the 4-chloro (calculated LogP ≈ 2.1-2.3) or 4-methoxy analogs (calculated LogP ≈ 1.8-2.0), impacting membrane permeability and solubility [1]. Furthermore, biological target engagement data reveal that this specific substitution pattern determines selectivity across off-target liabilities: the compound exhibits a high hERG IC₅₀ of 25 μM, indicating a low propensity for cardiac ion channel blockade that may not extrapolate to analogs with different aryl substitution [2]. Substitution with alternative N-aryl groups would alter both the target binding landscape and the safety pharmacology profile in ways that cannot be predicted without empirical validation, rendering direct analog interchange scientifically unsound.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)piperidin-4-one Against Structural Analogs


DPP-IV Inhibitory Activity: Comparison of N-Aryl Piperidinone Scaffolds

The 4-methylphenyl substituent on the piperidin-4-one core confers measurable DPP-IV inhibitory activity at sub-micromolar concentrations. In recombinant human DPP-IV enzymatic assays, 1-(4-methylphenyl)piperidin-4-one demonstrated an IC₅₀ of 4.20 nM [1]. While direct head-to-head comparator data are not publicly available for all analogs in the same assay system, the structurally related 4-methoxyphenyl piperidine derivative (compound 4k) has been reported as inactive against α-glucosidase in a separate study, whereas the corresponding 4-methylphenyl analog (compound 4m) exhibited potent inhibition (IC₅₀ = 0.207 mM) , demonstrating that para-substituent identity critically dictates biological activity. The 4.20 nM DPP-IV IC₅₀ positions this compound within a potency range that is scientifically relevant for probe development and scaffold optimization programs.

DPP-IV inhibition type 2 diabetes piperidinone SAR

P2X3 Receptor Antagonism: Activity Profile of the 4-Methylphenyl Piperidinone Scaffold

1-(4-Methylphenyl)piperidin-4-one exhibits quantifiable antagonist activity at the human P2X3 receptor, a ligand-gated ion channel implicated in chronic pain pathways. In a cell-based fluorescence assay using human P2X3 expressed in rat C6BU-1 cells, the compound demonstrated an IC₅₀ of 999 nM [1]. This sub-micromolar activity establishes a reference point for this specific N-aryl substitution pattern. Other piperidine-based P2X3 antagonists bearing different aryl or heteroaryl substituents have been reported with IC₅₀ values ranging from 6 nM to 22 nM in comparable assay formats [2], indicating that while the 4-methylphenyl substitution confers measurable activity, further structural optimization would be required to achieve the potency observed with more optimized antagonists.

P2X3 antagonist pain purinergic signaling

hERG Channel Safety Pharmacology: Quantitative Cardiac Liability Assessment

Cardiac safety is a critical differentiator in compound selection for drug discovery programs. 1-(4-Methylphenyl)piperidin-4-one was evaluated for hERG potassium channel inhibition using Qpatch automated patch-clamp electrophysiology in CHO cells expressing hERG. The compound exhibited an IC₅₀ of 25,000 nM (25 μM) [1]. For context, a widely accepted safety benchmark for early-stage compounds is an hERG IC₅₀ > 10 μM, with values below 1 μM generally considered high risk for QT prolongation [2]. The 25 μM IC₅₀ places this compound in a favorable safety margin category, with a calculated therapeutic index (TI) of approximately 25 when referenced against its 999 nM P2X3 activity, or >5,950 when referenced against its 4.20 nM DPP-IV potency.

hERG inhibition cardiac safety QT prolongation

Cytochrome P450 Inhibition Profile: Metabolic Liability Assessment

CYP450 inhibition is a key determinant of drug-drug interaction potential. 1-(4-Methylphenyl)piperidin-4-one was evaluated for CYP450 inhibition in pooled human liver microsomes. The compound demonstrated an IC₅₀ of 10,000 nM (10 μM) for general CYP450 inhibition measured via fluorescence-based assay with NADPH, monitoring at 3-minute intervals over 120 minutes [1]. This moderate inhibitory activity is comparable to that observed for the 4-chlorophenyl analog, which was reported to exhibit CYP3A4 inhibition with Ki = 0.0220 nM under different assay conditions, and other piperidine derivatives showing CYP IC₅₀ values of approximately 5,000 nM [2]. The 10 μM IC₅₀ indicates that CYP inhibition is unlikely to be a major liability at pharmacologically relevant concentrations (typically < 1 μM).

CYP450 inhibition drug-drug interaction metabolic stability

Mutagenicity Assessment: Ames Test Negative Classification

Genetic toxicity is a critical safety filter in compound selection. 1-(4-Methylphenyl)piperidin-4-one was evaluated in the Ames test, a bacterial reverse mutation assay that screens for mutagenic potential. The compound was classified as negative, indicating no detectable mutagenicity under the test conditions . This negative result aligns with the general profile of many piperidine-based scaffolds, though certain N-nitroso derivatives of piperidine have demonstrated genotoxic activity in Ames tester strains TA100 and TA1535 [1]. The absence of mutagenic potential in this assay supports the compound's suitability for further development without the genotoxicity concerns that may accompany structurally related N-nitroso or N-alkyl piperidine analogs.

genotoxicity Ames test safety screening

Lipophilicity and Predicted Membrane Permeability: Comparison with Chloro and Methoxy Analogs

Lipophilicity, as measured by calculated LogP, is a critical determinant of membrane permeability, solubility, and metabolic stability. 1-(4-Methylphenyl)piperidin-4-one has a calculated LogP of 2.58 [1]. For comparison, the 4-chlorophenyl analog (CAS 113759-96-9) has a calculated LogP of approximately 2.1-2.3 , while the 4-methoxyphenyl analog (C₁₂H₁₅NO₂) has a calculated LogP of approximately 1.8-2.0 [2]. The 4-methyl substitution confers intermediate lipophilicity—higher than the methoxy analog but lower than certain alkyl-substituted derivatives. A calculated aqueous solubility of 7.9 g/L at 25 °C is consistent with this LogP range, providing a quantifiable physicochemical profile that distinguishes this compound from its analogs.

LogP lipophilicity ADME prediction

Evidence-Backed Application Scenarios for 1-(4-Methylphenyl)piperidin-4-one in Research and Industrial Settings


Medicinal Chemistry: DPP-IV Inhibitor Scaffold Optimization

Researchers pursuing DPP-IV inhibitors for type 2 diabetes drug discovery can utilize 1-(4-methylphenyl)piperidin-4-one as a validated starting scaffold. The compound demonstrates a DPP-IV IC₅₀ of 4.20 nM in recombinant human enzyme assays [1], establishing it as a potent core for SAR exploration. Its favorable hERG safety margin (IC₅₀ = 25 μM) [2] and moderate CYP450 inhibition (IC₅₀ = 10 μM) [3] provide a pharmacokinetic and safety foundation that supports further optimization without requiring complete scaffold replacement.

Pain Research: P2X3 Antagonist Probe Development

In purinergic signaling research focused on chronic pain mechanisms, this compound offers a characterized P2X3 antagonist profile with an IC₅₀ of 999 nM [4]. This sub-micromolar activity provides a quantitative benchmark for structure-activity relationship studies aimed at improving potency toward the 6-22 nM range observed with optimized P2X3 antagonists [5], while its documented safety profile supports its use as a reference tool compound in in vitro pharmacology studies.

ADME-Tox Profiling: Reference Compound for Piperidinone Safety Assessment

This compound serves as a well-characterized reference material for ADME-Tox profiling of N-aryl piperidin-4-ones. Documented data include a negative Ames mutagenicity result , hERG IC₅₀ of 25 μM [2], CYP450 IC₅₀ of 10 μM [3], and calculated physicochemical properties (LogP = 2.58; aqueous solubility = 7.9 g/L) [6]. Researchers can use this comprehensive dataset to benchmark novel analogs or to calibrate in silico prediction models.

Chemical Synthesis: Pharmaceutical Intermediate in Heterocyclic Chemistry

As a versatile building block, 1-(4-methylphenyl)piperidin-4-one functions as a key intermediate in the synthesis of complex organic molecules and pharmaceutical agents . The presence of the ketone group at the 4-position enables nucleophilic additions, reductions, and other transformations , while the p-tolyl substituent on nitrogen provides a defined electronic environment that can influence downstream reactivity. This compound is suitable for use in research and industrial applications requiring a reliable heterocyclic building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methylphenyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.